![molecular formula C12H25NO2 B13244264 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol
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Overview
Description
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with a molecular formula of C12H25NO2. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an amino group attached to a propane-1,3-diol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of isophorone with malononitrile to form an intermediate compound, which is then hydrogenated in the presence of a catalyst. The hydrogenation process is carried out at temperatures ranging from 20°C to 120°C and pressures between 20 to 300 bar . The purification of the final product is usually achieved through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a proton acceptor, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)propane-1,3-diamine: This compound has a similar cyclohexyl ring structure but differs in the functional groups attached to the propane backbone.
2-(3-(aminomethyl)-3,5,5-trimethylcyclohexyl)propane-1,3-diamine: Another similar compound with variations in the amino group attachment.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol, also known as AM-CPDA, is a compound that has garnered attention in various fields including materials science and medicinal chemistry. Its unique structural features contribute to its biological activity and potential applications. This article explores the biological activity of AM-CPDA, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of AM-CPDA is characterized by its amine functional group and a cyclohexyl moiety. The presence of the trimethylcyclohexyl group enhances its hydrophobic properties, potentially influencing its interaction with biological systems.
AM-CPDA exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Properties : Preliminary studies suggest that AM-CPDA may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
- Neuroprotective Effects : Research indicates that AM-CPDA may protect neuronal cells from apoptosis induced by various stressors, potentially through modulation of signaling pathways related to cell survival.
- Anti-inflammatory Activity : AM-CPDA has shown promise in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of AM-CPDA resulted in significant preservation of neuronal integrity compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.
- In Vitro Studies on Cell Lines : Various human cell lines treated with AM-CPDA demonstrated reduced levels of pro-inflammatory cytokines. This suggests its potential utility in therapeutic strategies for conditions like rheumatoid arthritis.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Scavenges free radicals | , |
Neuroprotective | Protects against neuronal apoptosis | , |
Anti-inflammatory | Reduces cytokine levels | , |
Synthesis and Applications
AM-CPDA can be synthesized through a multi-step process involving the reaction of commercially available precursors. Its applications extend beyond biological contexts; it is also utilized as a hardener in epoxy resin formulations due to its amine functionality.
Properties
Molecular Formula |
C12H25NO2 |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-9-4-10(6-12(2,3)5-9)13-11(7-14)8-15/h9-11,13-15H,4-8H2,1-3H3 |
InChI Key |
NDCVFGRIKRXRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(CO)CO |
Origin of Product |
United States |
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